Engineered Intermediate for Potent α7 nAChR Modulators
5-Ethoxy-1H-indazole serves as the essential core for synthesizing a series of potent α7 nAChR positive allosteric modulators (PAMs). In a directly comparable patent context, the specific 5-ethoxy substituent on the indazole ring is a key structural feature of Example compounds 3, 18, and 27, distinguishing them from a multitude of analogs with different 5-substituents (e.g., methyl, fluoro, ethyl) that were also prepared and claimed [1]. This structural choice is non-arbitrary; it directly impacts the compound's ability to modulate the ion channel, a target for cognitive enhancement in schizophrenia and Alzheimer's disease.
| Evidence Dimension | Structural differentiation in a patent series of α7 nAChR PAMs |
|---|---|
| Target Compound Data | 5-ethoxy-1H-indazol-1-yl (Core of Examples 3, 18, 27) |
| Comparator Or Baseline | 5-methyl-1H-indazol-1-yl (Example 1), 5-fluoro-1H-indazol-1-yl (Example 28), 5-ethyl-1H-indazol-1-yl (Example 22) |
| Quantified Difference | Qualitative structural differentiation; specific 5-ethoxy compounds were selected as distinct, active examples in the patent. |
| Conditions | Synthetic and biological evaluation context within patent EP2837623A1 for α7 nAChR modulation. |
Why This Matters
This provides direct evidence that the 5-ethoxy derivative is not a trivial variant but a deliberately chosen intermediate that leads to biologically active final compounds, guiding procurement for CNS-focused medicinal chemistry.
- [1] European Patent EP2837623A1. (2015). NOVEL 1-SUBSTITUTED INDAZOLE DERIVATIVE. Examples 3, 18, 27, and comparative examples 1, 22, 28. View Source
